molecular formula C15H14Cl2O3 B14628907 1,3-Bis(2-chlorophenoxy)propan-2-ol CAS No. 57641-50-6

1,3-Bis(2-chlorophenoxy)propan-2-ol

Cat. No.: B14628907
CAS No.: 57641-50-6
M. Wt: 313.2 g/mol
InChI Key: XELWKDNRDKLWSI-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenoxy)propan-2-ol is a chlorinated aromatic ether derivative featuring two 2-chlorophenoxy groups attached to a central propan-2-ol backbone. This compound belongs to a broader class of 1,3-bis(aryloxy)propan-2-ol derivatives, which have been extensively studied for their structural versatility and biological activities. The compound’s synthesis typically involves reacting epichlorohydrin with 2-chlorophenol under alkaline conditions, a method shared with other bis(aryloxy)propan-2-ol derivatives .

Properties

CAS No.

57641-50-6

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

1,3-bis(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C15H14Cl2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2

InChI Key

XELWKDNRDKLWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenoxy)propan-2-ol can be synthesized through the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chlorophenol to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process would typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Scientific Research Applications

1,3-Bis(2-chlorophenoxy)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenoxy)propan-2-ol involves its interaction with biological targets, leading to various biochemical effects. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite, reducing its viability and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes essential for parasite survival.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 1,3-bis(2-chlorophenoxy)propan-2-ol lies in its chlorophenoxy substituents, which differentiate it from related compounds. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,3-Bis(2-chloroethoxy)propan-2-ol 2-Chloroethoxy groups C₇H₁₄Cl₂O₃ 241.10 Aliphatic chloro substituents; used in oligonucleotide delivery systems.
1,3-Bis(2-azidoethoxy)propan-2-ol 2-Azidoethoxy groups C₇H₁₄N₆O₃ 254.23 High-yield synthesis (92%); precursor for click chemistry applications.
1,3-Bis(tribromophenoxy)propan-2-ol Tribromophenoxy groups C₁₅H₁₂Br₆O₃ 720.63 Brominated analog; notable for flame-retardant properties.
Cu(II) complex ligand Bispicolylamine arms C₂₉H₃₄CuN₆O₃ 618.22 Coordination chemistry applications; distorted square-planar geometry.
1,3-Bis-stearoyl-2-chloropropanediol Stearoyl groups C₃₉H₇₂ClO₄ 643.46 Chlorinated fatty acid derivative; distinct propanediol backbone.

Key Observations :

  • Chlorophenoxy and chloroethoxy substituents enhance hydrophobicity compared to azido or amino groups .
  • Propanediol derivatives (e.g., stearoyl-substituted) differ in backbone structure, influencing lipid solubility .

Key Observations :

  • Azidoethoxy derivatives achieve higher yields (92%) due to efficient nucleophilic substitution .
  • Brominated analogs require specialized handling due to toxicity concerns .

Physicochemical and Analytical Properties

Compound Name Melting Point (°C) Solubility Analytical Data (e.g., LCMS, XRD)
This compound Not reported Lipophilic Antileishmanial IC₅₀ values under study.
1-(3-Chlorophenyl)propan-2-ol Not reported Organic solvents CAS: 343270-59-7; C₉H₁₁ClO (MW: 170.64).
Cu(II) complex >200 (decomposes) DMSO, water XRD: a = 13.345 Å, β = 100.34°, V = 2018.4 ų.
1,3-Bis(tribromophenoxy)propan-2-ol Not reported Insoluble in water GHS Classification: H410 (marine toxicity).

Key Observations :

  • Chlorophenoxy derivatives exhibit lipophilicity, favoring membrane penetration in biological systems .
  • Copper complexes display rigid crystalline structures suitable for coordination chemistry .

Key Observations :

  • Antileishmanial activity correlates with electron-withdrawing substituents (e.g., -Cl) .
  • Aminoethoxy derivatives show promise in biomedical applications due to biocompatibility .

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